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Compound of Interest

Compound Name: A-395

Cat. No.: B605045

Introduction

A-395 is a potent and selective chemical probe that acts as an antagonist of the Polycomb
Repressive Complex 2 (PRC2).[1][2] It specifically targets the embryonic ectoderm
development (EED) subunit, a core component of the PRC2 complex which also includes
EZH2 and SUZ12.[1][3] By binding to the H3K27me3-binding pocket on EED, A-395 prevents
the allosteric activation of EZH2's methyltransferase activity.[1][2][3] This inhibitory action leads
to a global reduction of histone H3 lysine 27 di- and trimethylation (H3K27me2 and
H3K27me3), key epigenetic marks associated with transcriptional repression.[1][2] These
characteristics make A-395 a valuable tool for investigating the role of PRC2 and H3K27me3 in
gene regulation using techniques like Chromatin Immunoprecipitation (ChlP).

By treating cells with A-395 prior to performing ChlIP, researchers can effectively deplete
H3K27me3 at specific genomic loci. Comparing the ChlIP signal from A-395-treated cells to a
vehicle-treated control allows for the precise identification of PRC2-target genes and provides
insights into the dynamic regulation of this critical epigenetic mark.

Mechanism of Action of A-395

The PRC2 complex is responsible for catalyzing the methylation of H3K27. This process is
allosterically activated when the EED subunit of the complex binds to an existing H3K27me3
mark on the chromatin. This binding event induces a conformational change that enhances the
catalytic activity of the EZH2 subunit, allowing it to methylate adjacent nucleosomes and
propagate the repressive signal. A-395 functions by competitively binding to the aromatic cage
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in EED that normally recognizes H3K27me3.[1][2] This prevents the feedback loop required for
robust PRC2 activity, leading to the inactivation of the complex and a subsequent decrease in

cellular H3K27me3 levels.

Inhibition by A-395
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Caption: Mechanism of A-395 inhibition of the PRC2 complex.

Quantitative Data for A-395

The following table summarizes the key quantitative metrics for A-395, providing researchers

with essential data for experimental design.
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Parameter Value Description Reference

Concentration for 50%

ICso vs. Trimeric inhibition of the EZH2-
18 nM [1][2]
PRC2 EED-SUZ12 complex
activity.

Concentration for 50%
ICso0 vs. H3K27me3 inhibition of
o 7 nM . [1][2]
Peptide Binding H3K27me3 peptide

binding to EED.

Concentration for 50%

Cellular ICso reduction of
90 nM _ [1][2]
(H3K27me3) H3K27me3 levels in
cells.

Concentration for 50%
Cellular ICso reduction of
390 nM ) [1][2]
(H3K27me2) H3K27me2 levels in

cells.

Dissociation constant
Binding Affinity (Kd) 1.5nM for A-395 binding to [4]
the EED subunit.

No significant activity
- ) reported against other
Selectivity High _ [4]
histone or DNA

methyltransferases.

Detailed Protocol: ChIP with A-395 Treatment

This protocol describes a general workflow for performing ChIP-gPCR or ChlIP-seq on cultured
mammalian cells treated with A-395 to assess changes in H3K27me3 occupancy.

Materials

e A-395 (and inactive control A-395N, if available)
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 DMSO (Vehicle control)

e Cell culture medium and reagents

o Phosphate-Buffered Saline (PBS)

o Formaldehyde (37% solution)

e Glycine

o Cell lysis and wash buffers (see specific buffer recipes in general ChlP protocols[5])
o Protease and phosphatase inhibitors

» Sonicator

o ChlP-validated anti-H3K27me3 antibody and corresponding IgG control
e Protein A/G magnetic beads

 Elution buffer

» Proteinase K

e RNase A

o DNA purification kit

» Reagents for gPCR or library preparation for sequencing

Procedure

Day 1: Cell Treatment and Cross-linking

o Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of
harvesting (e.g., 1-2 x 107 cells per 15 cm dish).

e A-395 Treatment:
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o Prepare a stock solution of A-395 in DMSO.

o Treat cells with the desired concentration of A-395 (a typical starting range is 100 nM - 1
MM, based on the cellular ICso of 90 nM).

o Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.

o Incubate cells for a sufficient duration to observe changes in histone methylation (e.g., 48-
96 hours).

e Cross-linking:
o Add formaldehyde directly to the culture medium to a final concentration of 1%.
o Incubate at room temperature for 10 minutes with gentle shaking.[6]

o Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM
and incubate for 5 minutes at room temperature.

o Cell Harvesting:

o Wash cells twice with ice-cold PBS.

o Scrape cells into fresh ice-cold PBS containing protease inhibitors.

o Centrifuge to pellet the cells and store the pellet at -80°C or proceed directly to lysis.
Day 2: Chromatin Preparation and Immunoprecipitation

o Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate
on ice to lyse the cell membrane and release the nuclei.

e Chromatin Shearing (Sonication):
o Resuspend the nuclear pellet in a shearing/RIPA buffer.

o Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization is critical;
check fragment size by running an aliquot on an agarose gel after reversing cross-links.[7]
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o Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

e Input Sample: Take a small aliquot (1-2%) of the sheared chromatin to serve as the "input"
control. Store at -20°C.

e Immunoprecipitation (IP):

[e]

Dilute the remaining chromatin with IP dilution buffer.

o Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C to reduce
non-specific binding.

o Transfer the supernatant to a new tube and add the ChlP-grade anti-H3K27me3 antibody
(or 1gG control).

o Incubate overnight at 4°C with rotation.

o Add washed Protein A/G magnetic beads to capture the antibody-chromatin complexes
and incubate for 2-4 hours at 4°C.

Day 3: Washes, Elution, and DNA Purification

e Washes:

o Use a magnetic rack to collect the beads.

o Perform a series of stringent washes to remove non-specifically bound material. This
typically involves sequential washes with low-salt, high-salt, and LiCl buffers.

e Elution and Reverse Cross-linking:

o Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and
sodium bicarbonate).

o Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4
hours or overnight.[5]
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o Treat the samples (including the input) with RNase A and then Proteinase K to remove
RNA and protein.

o DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol-
chloroform extraction. Elute in a small volume of nuclease-free water or TE buffer.

Day 4: Analysis

o Quantification: Analyze the purified DNA using gPCR with primers for known PRC2 target
gene promoters (positive loci) and non-target regions (negative loci). The expected result is a
significant reduction in signal at positive loci in the A-395-treated sample compared to the
DMSO control. For a genome-wide analysis, prepare libraries from the purified DNA for
ChIP-sequencing.

Experimental Workflow Visualization

The following diagram outlines the logical flow of a ChlIP experiment designed to test the
efficacy of A-395.
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Caption: Experimental workflow for ChlIP using A-395 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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